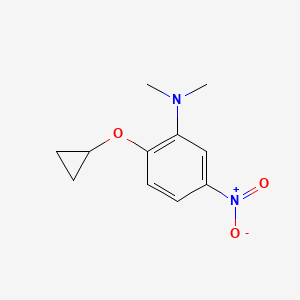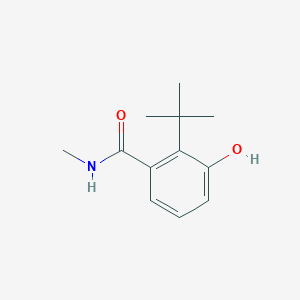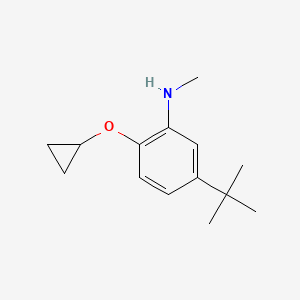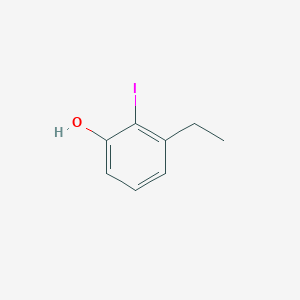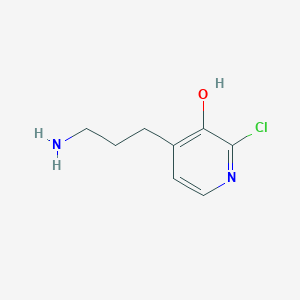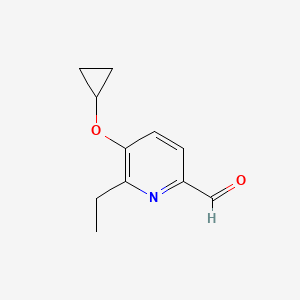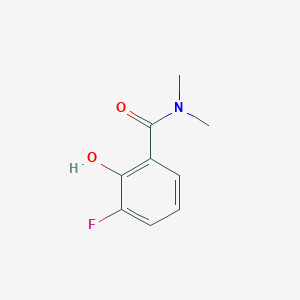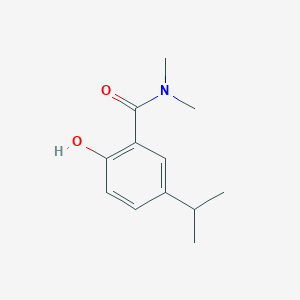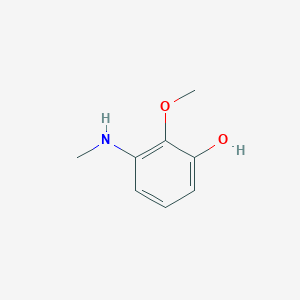
4-Tert-butyl-3-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3-ethylphenol is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene ring. This compound is known for its distinct phenolic odor and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Tert-butyl-3-ethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl and ethyl groups. This process typically uses Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
4-Tert-butyl-3-ethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Research studies explore its potential as an antioxidant and its effects on biological systems.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It is utilized in the production of resins, adhesives, and other industrial products due to its stabilizing properties.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-3-ethylphenol involves its interaction with molecular targets such as enzymes and receptors. Its phenolic structure allows it to participate in redox reactions, influencing oxidative stress and cellular signaling pathways. The tert-butyl and ethyl groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the ethyl group.
2-tert-Butyl-4-ethylphenol: An isomer with different positioning of the tert-butyl and ethyl groups.
4-tert-Butylthiophenol: Contains a sulfur atom instead of an oxygen atom in the phenol group.
Uniqueness
4-Tert-butyl-3-ethylphenol is unique due to the specific positioning of its tert-butyl and ethyl groups, which influence its chemical reactivity and physical properties. This distinct structure allows it to exhibit unique behavior in various chemical reactions and applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-tert-butyl-3-ethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-9-8-10(13)6-7-11(9)12(2,3)4/h6-8,13H,5H2,1-4H3 |
Clé InChI |
DXALYOAESXGGJA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


